Lipophilicity Modulation by 5-Fluoro Substitution
Fluorine substitution at the 5-position of the indole ring alters the lipophilicity profile compared to the non-fluorinated 3-(2-nitroprop-1-en-1-yl)-1H-indole. The target compound exhibits a computed XLogP3-AA of 2.8 [1], while the non-fluorinated analog (CAS 64252-02-4) has a computed XLogP3 of 2.9 [2]. This modest reduction in logP (Δ = −0.1) reflects the electron-withdrawing effect of fluorine, which can influence membrane permeability, metabolic stability, and off-target binding—parameters critical for lead optimization in drug discovery programs.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 3-(2-nitroprop-1-en-1-yl)-1H-indole (CAS 64252-02-4): XLogP3 = 2.9 |
| Quantified Difference | ΔLogP = −0.1 (slightly lower lipophilicity with fluorine) |
| Conditions | Computed by XLogP3 / XLogP3-AA algorithm (PubChem release 2021.05.07) |
Why This Matters
Even small logP differences can significantly impact oral bioavailability and CNS penetration; the fluorine-induced logP shift makes this compound a preferred intermediate when fine-tuning ADME properties of final drug candidates.
- [1] PubChem. (2025). 5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole. Compound Summary, CID 75237169. Property: XLogP3-AA = 2.8. View Source
- [2] PubChem. (2025). 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole. Compound Summary, CID 5291187. Property: XLogP3 = 2.9. View Source
